2-Bromo-4-fluoro-1-propoxybenzene
Overview
Description
2-Bromo-4-fluoro-1-propoxybenzene: is an organic compound with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol . It is a derivative of benzene, substituted with bromine, fluorine, and propoxy groups. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-propoxybenzene typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Propoxylation: The attachment of a propoxy group to the benzene ring.
The reaction conditions for these steps often involve the use of catalysts and specific solvents to facilitate the reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. Fluorination can be carried out using fluorine gas or a fluorinating agent such as silver fluoride. Propoxylation typically involves the reaction of the intermediate compound with propyl alcohol in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-1-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation Reactions: The propoxy group can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dehalogenated compounds.
Scientific Research Applications
2-Bromo-4-fluoro-1-propoxybenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1-propoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in halogen bonding, while the propoxy group can interact with hydrophobic regions of the target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-4-fluoro-1-methoxybenzene
- 2-Bromo-4-fluoro-1-ethoxybenzene
- 2-Bromo-4-fluoro-1-butoxybenzene
Comparison: 2-Bromo-4-fluoro-1-propoxybenzene is unique due to the presence of the propoxy group, which imparts specific chemical and physical properties. Compared to its analogs with different alkoxy groups, it may exhibit different reactivity and interaction profiles with molecular targets. The propoxy group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-propoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZASMHWXAIRSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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